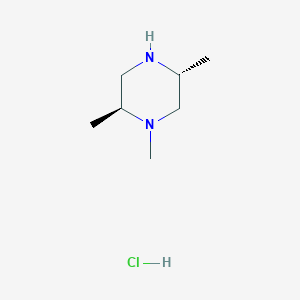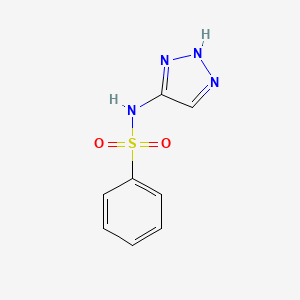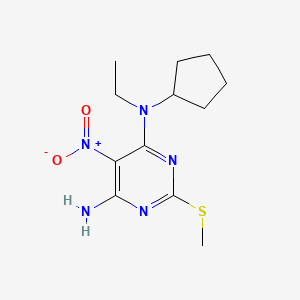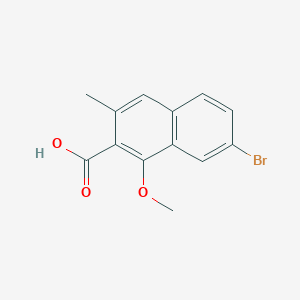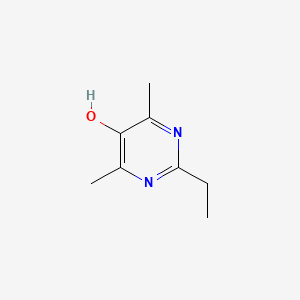![molecular formula C18H14N2O B12923602 4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline CAS No. 88584-91-2](/img/structure/B12923602.png)
4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a methoxyphenyl group attached to the cinnoline core, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl hydrazine with cyclopentanone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or toluene. The resulting intermediate undergoes cyclization to form the desired cinnoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the cinnoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antitumor agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline can be compared with other similar compounds such as:
Cinnoline: The parent compound with a simpler structure.
Quinoline: Another heterocyclic compound with a similar aromatic ring system.
Isoquinoline: An isomer of quinoline with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which may confer distinct chemical and biological properties .
特性
CAS番号 |
88584-91-2 |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)cyclopenta[c]cinnoline |
InChI |
InChI=1S/C18H14N2O/c1-21-14-11-9-13(10-12-14)20-18-8-4-6-16(18)15-5-2-3-7-17(15)19-20/h2-12H,1H3 |
InChIキー |
ZQRMFCYUUAMWAS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC3=C4C=CC=CC4=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetonitrile, [methyl(1-methylethyl)amino]-](/img/structure/B12923519.png)
![3,6-Bis(diethylamino)-9-(2-((2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethoxy)carbonyl)phenyl)xanthylium chloride](/img/structure/B12923523.png)
![4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12923527.png)
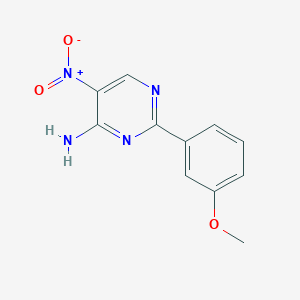
![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)
![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one](/img/structure/B12923535.png)
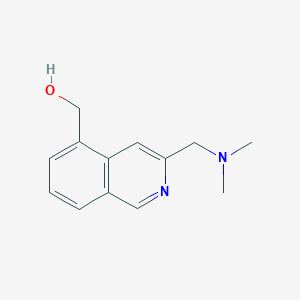
![N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923553.png)
